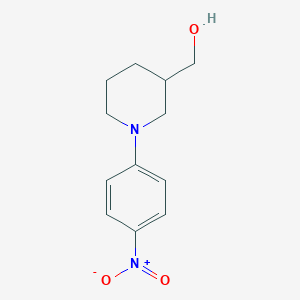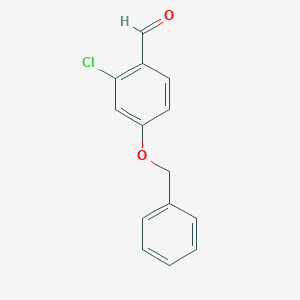
4-(Benzyloxy)-2-chlorobenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Crystal Structure :4-(Benzyloxy)-2-chlorobenzaldehyde and its derivatives are often synthesized via condensation reactions. The synthesized molecules undergo structural verification through spectral studies and X-ray diffraction. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized from 4-chlorobenzaldehyde, was confirmed by spectral studies and crystallizes in the monoclinic crystal system under the space group P21/n (Kumar et al., 2016). Moreover, the molecule displays a Z conformation about the C=C bond, highlighting its molecular geometry and stability.
Anticancer Activity :Certain derivatives of 4-(Benzyloxy)-2-chlorobenzaldehyde have shown promising anticancer activities. For example, a series of benzyloxybenzaldehyde derivatives exhibited significant activity against the HL-60 cell line, with certain compounds inducing cell cycle arrest at the G2/M phase and cell apoptosis (Lin et al., 2005). These findings underscore the potential therapeutic applications of 4-(Benzyloxy)-2-chlorobenzaldehyde derivatives in cancer treatment.
Anti-Tubercular Applications :Novel derivatives of 4-(Benzyloxy)-2-chlorobenzaldehyde, such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, have been synthesized and shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also displayed non-cytotoxic nature against the human cancer cell line HeLa. The molecular docking study suggested that these derivatives interact with essential enzymes of Mycobacterium, responsible for cell wall synthesis, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Luminescent Properties :4-(Benzyloxy)-2-chlorobenzaldehyde derivatives have been used in the synthesis of lanthanide coordination compounds. These compounds have been studied for their photophysical properties, revealing the influence of electron-releasing or electron-withdrawing substituents on their luminescent characteristics. This suggests their potential application in materials science, especially in the development of novel luminescent materials (Sivakumar et al., 2010).
Mechanism of Action
Target of Action
4-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound that is structurally similar to Monobenzone . Monobenzone is known to target melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
It is proposed that it may function similarly to monobenzone, which increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
It is likely that it affects the melanin synthesis pathway in melanocytes, given its proposed similarity to monobenzone . Melanin synthesis involves a series of oxidation reactions, including the conversion of tyrosine to DOPAquinone in the presence of the enzyme tyrosinase .
Pharmacokinetics
Similar compounds like monobenzone are known to have poor oral bioavailability . They are typically applied topically for medical depigmentation . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on its chemical structure and the route of administration.
Result of Action
The primary result of the action of 4-(Benzyloxy)-2-chlorobenzaldehyde is likely to be depigmentation, similar to that caused by Monobenzone . This is due to the increased excretion of melanin from melanocytes and possibly the destruction of melanocytes . The depigmentation effect is typically permanent .
properties
IUPAC Name |
2-chloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXXBPGGPYUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-chlorobenzaldehyde | |
CAS RN |
117490-57-0 | |
| Record name | 4-(benzyloxy)-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


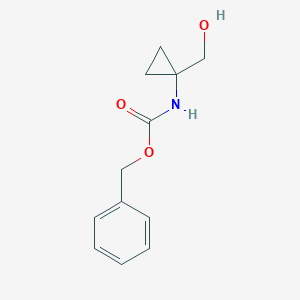
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)
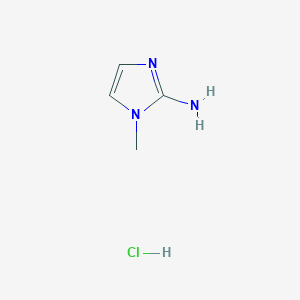
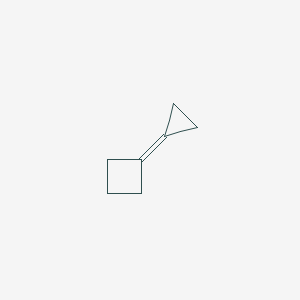
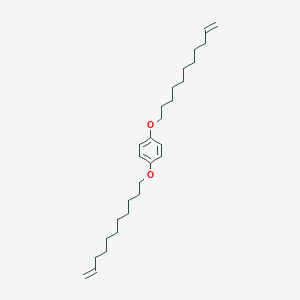
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
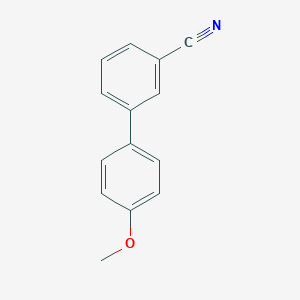
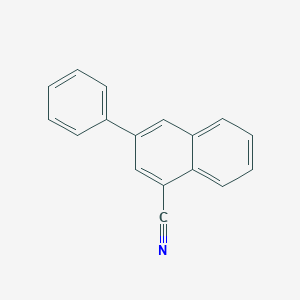
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
